

Technical Guide: 4-Bromobenzenesulfonic Acid Hydrate

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Compound of Interest

Compound Name: *4-Bromobenzenesulfonic acid hydrate*

Cat. No.: *B2379184*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromobenzenesulfonic acid hydrate**, a versatile reagent in organic synthesis with applications in the development of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates its role in synthetic pathways.

Core Compound Data

4-Bromobenzenesulfonic acid is an organosulfur compound that is typically available in its hydrated form. Its properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₆ H ₇ BrO ₄ S	
Molecular Weight	255.09 g/mol	
CAS Number	79326-93-5	
Appearance	White to off-white crystalline powder	
Melting Point	90-93 °C	
Density	1.94 g/mL	
Solubility	Soluble in water and polar organic solvents	

For the anhydrous form (CAS: 138-36-3), the molecular formula is C₆H₅BrO₃S with a molecular weight of 237.07 g/mol .[\[1\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-bromobenzenesulfonic acid hydrate** are crucial for its effective application in research and development.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

This protocol describes a general method for the sulfonation of bromobenzene using a reusable ionic liquid catalyst, promoting a greener chemical process.[\[2\]](#)

Materials:

- Bromobenzene (aromatic substrate)
- 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)
- Water (deionized)

- Dichloromethane (CH_2Cl_2)
- Round-bottomed flask (10 mL)
- Magnetic stirrer with heating plate
- TLC plates (silica gel)
- Short column for chromatography

Procedure:

- To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g).
- Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol) to the flask.
- The reaction mixture is stirred at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 10 mL of dichloromethane (CH_2Cl_2) and stir the mixture for 2 minutes.
- The organic solvent is then removed under reduced pressure.
- The resulting product is purified by short column chromatography to yield 4-bromobenzenesulfonic acid monohydrate.

Another method involves the reaction of 4-chlorobenzenesulfonic acid with copper bromide in a suitable solvent.

Analytical Quantification by UPLC-MS

This protocol provides a robust method for the analysis of benzenesulfonic acids and their esters, which can be adapted for 4-bromobenzenesulfonic acid. This is particularly relevant for monitoring potential genotoxic impurities in active pharmaceutical ingredients (APIs).^[3]

Instrumentation:

- Waters ACQUITY UPLC H-Class System
- ACQUITY UPLC CSH C18 Column (1.7 μ m, 2.1 mm x 50 mm)
- ACQUITY UPLC PDA Detector
- ACQUITY QDa Mass Detector

Reagents:

- Solvent A: 5 mM ammonium acetate in water
- Solvent B: Acetonitrile
- Sample solvent: 50:50 water/methanol

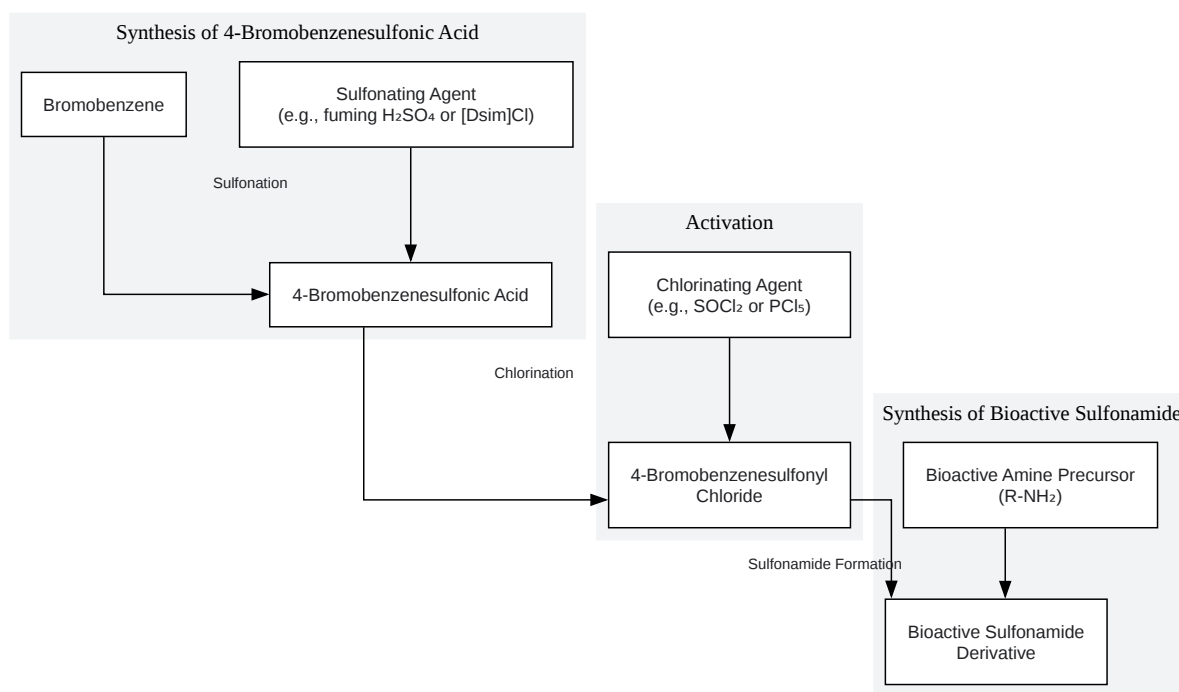
Procedure:

- Chromatographic Conditions:
 - Flow rate: 0.6 mL/min
 - Column temperature: 40 °C
 - Injection volume: 8.0 μ L
 - UV detection: 220 nm
- Gradient Elution:
 - Initial: 90% A, 10% B
 - 3.5 min: 10% A, 90% B
 - 4.0 min: 10% A, 90% B
 - 4.5 min: 90% A, 10% B
 - 6.5 min: 90% A, 10% B

- Mass Spectrometry Conditions:
 - Single Ion Recording (SIR) mode is used for targeted analysis, monitoring for the ammonium adduct of the analyte, $[M+NH_4]^+$.

Synthetic Applications and Logical Workflow

While 4-bromobenzenesulfonic acid is not directly implicated in known biological signaling pathways, it serves as a critical intermediate and catalyst in the synthesis of various organic molecules, including those with potential pharmaceutical applications.^[4] Its utility can be illustrated in a logical workflow for the synthesis of a hypothetical bioactive sulfonamide derivative.



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